木兰素

描述

Synthesis Analysis

The synthesis of compounds related to Magnolianin involves complex biochemical pathways within Magnolia species. For instance, the biochemical and genomic characterization of terpene synthases in Magnolia grandiflora has provided insights into the synthesis of terpenoid compounds, which are crucial for the plant's distinct natural products profile and may contribute to the biosynthesis pathway of Magnolianin-like compounds (Lee & Chappell, 2008).

Molecular Structure Analysis

While specific studies on Magnolianin's molecular structure were not identified in the search, the structural analysis of related Magnolia compounds, such as terpenoids and lignans, reveals a complex molecular architecture. These structures are characterized by diverse functional groups and stereochemistry, which are fundamental to their biological activities and chemical properties.

Chemical Reactions and Properties

The chemical properties of Magnolianin-related compounds reflect their biological functions and potential applications. For example, constituents from the bark of Magnolia obovata have demonstrated various biological activities, including the inhibition of nitric oxide production in macrophages, hinting at the anti-inflammatory properties of Magnolia-derived compounds (Matsuda et al., 2001).

科学研究应用

抑制 5-脂氧合酶活性:木兰素对 5-脂氧合酶(一种参与炎症反应的酶)表现出有效的抑制活性。这在豚鼠多核白细胞的研究中得到观察(福山等,1993)。

解热和抗炎特性:含有木兰素的厚朴在小鼠中显示出显着的解热和抗炎作用,支持其传统上用于发烧和炎症(Kassuya 等,2009)。

各种疾病的治疗应用:木兰科的化合物,包括木兰素,已对其抗癌、抗应激、抗焦虑、抗抑郁、抗氧化、抗炎和保肝作用进行了研究(李等,2011)。

刺激脂肪细胞中的葡萄糖摄取:对可能含有木兰素的厚朴的研究表明,它在刺激小鼠和人脂肪细胞中的葡萄糖摄取中起作用,表明具有潜在的抗糖尿病作用(Alonso-Castro 等,2011)。

减轻氧化和炎症反应:发现木兰素衍生物可以减轻神经元中的氧化应激和微胶质细胞中的炎症反应,表明具有神经保护和抗炎特性(Chuang 等,2013)。

刺激肝细胞中的 Nrf2 通路:厚朴树皮的提取物(可能含有木兰素)已显示可在肝细胞中激活 Nrf2 通路,从而提供对氧化应激的保护(Rajgopal 等,2016)。

激活大麻素 CB2 受体:研究表明,木兰素及其衍生物可以激活大麻素 (CB) 受体,表明在治疗焦虑、睡眠障碍和过敏性疾病方面具有潜在应用(Rempel 等,2013)。

对乳腺癌细胞的化学预防作用:从厚朴种子中提取的提取物(可能含有木兰素)对 MDA-MB231 人乳腺癌细胞表现出细胞毒性、凋亡和化学预防活性(Alonso-Castro 等,2014)。

作用机制

Target of Action

Magnolianin, a novel trilignan from the bark of Magnolia obovata, exhibits potent inhibitory activity against 5-lipoxygenase . The primary target of Magnolianin is the enzyme 5-lipoxygenase, which plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to leukotrienes .

Mode of Action

Magnolianin interacts with its target, 5-lipoxygenase, and inhibits its activity. This interaction results in a decrease in the production of leukotrienes, which are potent mediators of inflammation . The inhibition of 5-lipoxygenase by Magnolianin is strong, with an IC50 value of 0.45 µM in guinea pig polymorphonuclear leukocytes .

Biochemical Pathways

The primary biochemical pathway affected by Magnolianin is the leukotriene synthesis pathway. By inhibiting 5-lipoxygenase, Magnolianin reduces the production of leukotrienes, thereby attenuating the inflammatory response . The downstream effects of this include a reduction in inflammation and associated symptoms.

Pharmacokinetics

It is known that magnolianin is a lipophilic compound, which suggests that it may be well-absorbed and distributed throughout the body

Result of Action

The molecular and cellular effects of Magnolianin’s action primarily involve the reduction of inflammation. By inhibiting 5-lipoxygenase and reducing the production of leukotrienes, Magnolianin can attenuate the inflammatory response at the molecular and cellular levels .

Action Environment

The action of Magnolianin can be influenced by various environmental factors. For instance, the efficacy of Magnolianin may be affected by the presence of other compounds in the Magnolia bark, as these compounds can interact with Magnolianin and potentially alter its activity Additionally, the stability of Magnolianin may be influenced by factors such as temperature and pH

安全和危害

属性

IUPAC Name |

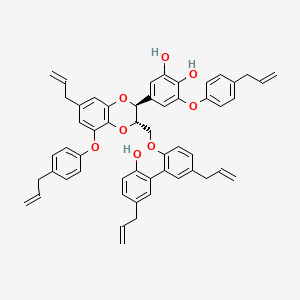

5-[(2S,3S)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H50O8/c1-6-11-35-16-22-41(23-17-35)59-48-33-40(32-46(56)52(48)57)53-51(34-58-47-27-21-38(14-9-4)29-44(47)43-28-37(13-8-3)20-26-45(43)55)62-54-49(30-39(15-10-5)31-50(54)61-53)60-42-24-18-36(12-7-2)19-25-42/h6-10,16-33,51,53,55-57H,1-5,11-15,34H2/t51-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXVGDLGKOJDMY-XXWZEBKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2OC(C(O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2O[C@H]([C@@H](O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H50O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnolianin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the biological activity of Magnolianin?

A1: While Magnolianin itself was not found to inhibit nitric oxide production in lipopolysaccharide-activated macrophages, its structural relatives, magnolol, honokiol, and obovatol, did exhibit this activity []. These three neolignans demonstrated weak inhibition of inducible nitric oxide synthase (iNOS) enzyme activity but potently inhibited iNOS induction and nuclear factor-kappaB activation []. This suggests that Magnolianin, being a trineolignan, may possess different biological activities yet to be explored. Further research is needed to elucidate the specific targets and downstream effects of Magnolianin.

Q2: What is the chemical structure of Magnolianin?

A2: The structure of Magnolianin has been elucidated as a novel trilignan, but unfortunately, the provided abstract does not disclose the specific molecular formula, weight, or spectroscopic data []. To access this information, it is recommended to consult the full research article.

Q3: Are there any known structure-activity relationships for Magnolianin or related compounds?

A3: Although specific SAR data for Magnolianin is unavailable in the provided abstracts, research on related compounds from Magnolia obovata provides some insights. The study observed that the neolignans (magnolol, honokiol, and obovatol) exhibited inhibitory activity against NO production, while the trineolignan Magnolianin and other tested compounds did not []. This suggests that the number of lignan units and their specific arrangement within the molecule might play a role in determining the activity. Further investigations are needed to confirm these preliminary observations and establish a comprehensive SAR profile for Magnolianin and its analogues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 8-bromo-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4//'-piperidine]-1//'-carboxylate](/img/no-structure.png)

![4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181562.png)

![4-(3-Anilinoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181571.png)

![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181573.png)